(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

Catalog No.
S912176
CAS No.
1610527-49-5
M.F
C14H13NO2S
M. Wt
259.323
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

CAS Number

1610527-49-5

Product Name

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

IUPAC Name

2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene

Molecular Formula

C14H13NO2S

Molecular Weight

259.323

InChI

InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3

InChI Key

SHBWPKLGXVSPIP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C

Synonyms

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane;2,4-Dimethyl-1-[(2-nitrophenyl)thio]benzene
  • Chemical Identity and Availability: Several chemical suppliers list (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane in their catalogs, but no scientific publications describe its synthesis or use in experiments [, , ].
  • Potential Applications based on Structure: The presence of a nitro group (NO2) suggests the molecule may have potential for applications related to explosives or energetic materials. However, no scientific studies have explored this possibility []. The presence of a sulfur-sulfur bond (S-S) is found in some biologically active molecules, but there is no current research on any biological activity of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane [].

Overall, due to the lack of scientific publications, the specific research applications of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane are unknown.

Future Research Directions

Based on its structure, potential research areas could include:

  • Investigation of its explosive properties (if any)
  • Exploration of its biological activity (if any)
  • Development of synthetic methods for this molecule

(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane is an organic compound with the molecular formula C₁₄H₁₃N₁O₂S and a molecular weight of approximately 259.32 g/mol. This compound features a sulfane functional group, which is characterized by the presence of sulfur bonded to two aromatic rings: a 2,4-dimethylphenyl group and a 2-nitrophenyl group. The structural complexity and unique functional groups contribute to its potential applications in various fields, including pharmaceuticals and materials science.

There is no current information available on the specific mechanism of action of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane.

Due to the lack of specific data, it is advisable to handle this compound with caution assuming potential hazards common to aromatic nitro compounds. These may include:

  • Skin and eye irritation
  • Respiratory tract irritation upon inhalation
  • Potential for explosion under extreme conditions [].

The compound can undergo various chemical transformations. Notably, it can be synthesized through nucleophilic substitution reactions involving 2,4-dimethylbenzenethiol and nitro-substituted aromatic compounds. For example, the reaction of 2,4-dimethylbenzenethiol with 1-fluoro-2-nitrobenzene in the presence of bases like potassium carbonate leads to the formation of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane . Additionally, reduction reactions can convert the nitro group into an amino group, enhancing its reactivity for further functionalization .

Preliminary studies suggest that (2,4-dimethylphenyl)(2-nitrophenyl)sulfane exhibits biological activity relevant to medicinal chemistry. It has been identified as a potential inhibitor of cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These enzymes play crucial roles in drug metabolism, indicating that this compound may influence pharmacokinetics when used alongside other therapeutic agents.

The synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane can be achieved through several methods:

  • Nucleophilic Substitution:
    • Reacting 2,4-dimethylbenzenethiol with 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in a polar solvent such as dimethyl sulfoxide at elevated temperatures (80-200°C) in the presence of bases like potassium carbonate.
  • Reduction:
    • The nitro group can be selectively reduced to an amino group using reducing agents after initial synthesis, allowing for further derivatization .
  • Sandmeyer Reaction:
    • This method involves converting an aryl amine to an aryl halide using diazonium salts derived from the corresponding aniline .

(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane holds promise in several applications:

  • Pharmaceuticals: Due to its biological activity as a P450 enzyme inhibitor, it may be explored as a lead compound for drug development.
  • Material Science: Its unique structure allows for potential use in synthesizing novel materials with specific electronic or optical properties.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.

Interaction studies indicate that (2,4-dimethylphenyl)(2-nitrophenyl)sulfane can affect metabolic pathways due to its inhibitory effects on cytochrome P450 enzymes. This suggests that it may alter the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetic properties and safety profile when used in combination therapies .

Several compounds share structural similarities with (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
(4-Bromophenyl)(4-nitrophenyl)sulfaneC₁₂H₉BrN₁O₂S0.68
2-(Methylsulfonyl)-4-nitroanilineC₉H₈N₂O₄S0.68
2-((2,4-Dimethylphenyl)thio)anilineC₁₄H₁₅N₁S0.76
(3-Nitrophenyl)(4-methylphenyl)sulfaneC₁₂H₉N₁O₂S0.70

Uniqueness

(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane is distinguished by its specific combination of methyl and nitro substituents on aromatic rings along with a sulfane linkage. This structural arrangement contributes to its unique reactivity and biological profile compared to other similar compounds.

XLogP3

4.5

Dates

Modify: 2023-08-15

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